molecular formula C7H14O3S B4326562 3-(tert-butylsulfinyl)propanoic acid CAS No. 3680-13-5

3-(tert-butylsulfinyl)propanoic acid

Cat. No. B4326562
CAS RN: 3680-13-5
M. Wt: 178.25 g/mol
InChI Key: QYSVNNSLFRNRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(tert-butylsulfinyl)propanoic acid derivatives involves several innovative approaches. For example, N-tert-butanesulfinyl imines, closely related to 3-(tert-butylsulfinyl)propanoic acid, are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process highlights the versatility of tert-butylsulfinyl derivatives as intermediates for the asymmetric synthesis of amines, allowing for the efficient creation of a wide range of highly enantioenriched amines through nucleophilic addition reactions (Ellman et al., 2002).

Molecular Structure Analysis

The molecular structure of 3-(tert-butylsulfinyl)propanoic acid derivatives significantly influences their reactivity and utility in synthesis. The tert-butylsulfinyl group serves not only as an activating group for the imines but also as a powerful chiral directing group, which is crucial for achieving high enantioselectivity in the synthesis of target molecules. The ability to manipulate the stereochemical outcome of reactions involving tert-butylsulfinyl derivatives by changing the reaction conditions or catalysts demonstrates the significance of molecular structure in synthetic strategy (Ferreira et al., 2009).

Chemical Reactions and Properties

3-(tert-butylsulfinyl)propanoic acid derivatives participate in a variety of chemical reactions, showcasing their broad utility in organic synthesis. The tert-butylsulfinyl group activates imines for the addition of many classes of nucleophiles and can be readily cleaved after nucleophilic addition, allowing for the synthesis of diverse amine structures. These reactions are not only highly efficient but also offer excellent diastereoselectivity, facilitating the production of compounds with complex chiral centers (Ellman, 2003).

properties

IUPAC Name

3-tert-butylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-7(2,3)11(10)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSVNNSLFRNRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415429
Record name ST4125153
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3680-13-5
Record name ST4125153
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butylsulfinyl)propanoic acid
Reactant of Route 2
3-(tert-butylsulfinyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(tert-butylsulfinyl)propanoic acid
Reactant of Route 4
3-(tert-butylsulfinyl)propanoic acid
Reactant of Route 5
3-(tert-butylsulfinyl)propanoic acid
Reactant of Route 6
3-(tert-butylsulfinyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.